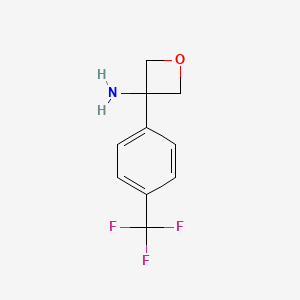

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine

Description

Properties

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-15-6-9/h1-4H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJURAPZLDCMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Oxetane: The Metabolic Shield and Solubility Booster in Modern Drug Design

The following technical guide details the application of oxetane as a bioisostere for gem-dimethyl groups.

Executive Summary

The gem-dimethyl group (

The oxetane ring (specifically the 3,3-disubstituted oxetane) has emerged as a superior bioisostere.[1] It mimics the steric bulk and spatial arrangement of the gem-dimethyl group but introduces a significant dipole moment. This substitution can lower lipophilicity (LogP) by 1–2 units, enhance solubility by orders of magnitude, and block metabolic degradation while serving as a hydrogen bond acceptor.

This guide provides a technical roadmap for implementing oxetane bioisosteres, including physicochemical rationale, metabolic mechanisms, and validated synthetic protocols.

The Physicochemical Rationale: "The Polar Hydrophobe"

The oxetane ring is often described as a "polar hydrophobe." While it provides steric bulk similar to a hydrophobic gem-dimethyl group, the oxygen atom creates a strong dipole and reduces the overall lipophilicity of the molecule.

Comparative Metrics: gem-Dimethyl vs. Oxetane

| Property | gem-Dimethyl ( | Oxetane (3,3-disubstituted) | Impact on Drug Design |

| Steric Bulk | High (Tetrahedral) | High (Puckered Square) | Maintains receptor fit and Thorpe-Ingold conformational lock.[1] |

| Lipophilicity ( | Baseline (High) | -1.0 to -2.5 (Lower) | Drastically improves "drug-likeness" and reduces non-specific binding.[1] |

| Solubility | Low | High (4x to >4000x increase) | Solves formulation challenges for lipophilic leads.[1] |

| H-Bonding | None | Weak Acceptor | Can engage specific residues (e.g., lysine, backbone amides).[1] |

| Metabolic Stability | Labile (Benzylic/Allylic oxidation) | Robust | Blocks CYP450 oxidation; ring is kinetically stable.[1] |

| Basicity Modulation | None | Inductive Withdrawal | Reduces pKa of adjacent amines by ~2–3 units (e.g., piperidine |

The "LogP Cliff"

Replacing a gem-dimethyl group with an oxetane typically results in a massive drop in LogD.[1] This is critical for compounds trapped in "molecular obesity" (high MW, high LogP).[1] The oxetane oxygen is exposed and capable of accepting hydrogen bonds from water, dramatically lowering the desolvation penalty compared to the greasy methyl groups.

Structural Biology & Pharmacokinetics

Metabolic Stability Mechanism

Contrary to the intuition that strained rings are unstable, the oxetane ring is remarkably resistant to hydrolysis under physiological conditions and oxidative metabolism.

-

Kinetic Stability: Although the ring strain is ~26 kcal/mol, the activation energy for ring opening (hydrolysis) is high at neutral pH.

-

Metabolic Blocking: The gem-dimethyl group is often a site of CYP450-mediated hydroxylation (leading to demethylation or further oxidation).[1] The oxetane ring replaces these labile C-H bonds with a stable ether linkage. The bridgehead carbons are sterically shielded and electronically deactivated against oxidation.

Diagram: The Bioisosteric Shift

Caption: Transformation of physicochemical properties upon replacing a gem-dimethyl group with an oxetane moiety.

Synthetic Methodologies

The primary challenge in adopting oxetanes is synthesis. Two robust strategies are dominant: Functionalization of Oxetan-3-one (Carreira's approach) and Ring Construction (Corey-Chaykovsky).[1]

Protocol A: Functionalization of Oxetan-3-one (The Carreira Method)

This is the most versatile method for introducing a 3,3-disubstituted oxetane "module" into a drug scaffold.[1]

Objective: Synthesis of a 3-aryl-3-oxetanyl alcohol or amine (common pharmacophore).[1]

Reagents:

-

Oxetan-3-one (Commercially available)[1]

-

Organolithium or Grignard reagent (R-MgBr)[1]

-

Solvent: Dry THF or Et2O

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask under Argon atmosphere. Charge with oxetan-3-one (1.0 equiv) dissolved in anhydrous THF (0.5 M).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: Temperature control is critical to prevent ring opening or polymerization.

-

Addition: Dropwise add the Grignard reagent (1.2 equiv) over 30 minutes.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Carefully quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Flash column chromatography. Note: Oxetanes are generally stable on silica gel, but avoid highly acidic mobile phases.[1]

Protocol B: Sulfoxonium Ylide Ring Expansion (Corey-Chaykovsky)

Used to convert a ketone directly into a spiro-oxetane (replacing

Reagents:

-

Trimethylsulfoxonium iodide (Me3SOI)[1]

-

Base: Potassium tert-butoxide (KOtBu) or NaH[1]

-

Solvent: t-BuOH or DMSO/THF[1]

Workflow Diagram:

Caption: Conversion of a ketone to a spiro-oxetane via the double-methylene transfer of sulfoxonium ylide.[1]

Case Study: Ziresovir (RO-0529)[1][3][4]

Ziresovir is a clinical-stage RSV fusion (F) protein inhibitor that perfectly illustrates the oxetane advantage.[1]

-

Challenge: The lead series contained hydrophobic motifs that suffered from poor solubility and rapid metabolic clearance.

-

Solution: Incorporation of a 3-amino-3-(aminomethyl)oxetane moiety.[1][3]

-

Structural Impact:

-

Solubility: The oxetane dramatically improved aqueous solubility compared to the gem-dimethyl or cycloalkyl analogs.[1]

-

Binding: Crystallographic data reveals that the oxetane oxygen accepts a critical hydrogen bond from Asp486 in the RSV F protein. This interaction would be impossible with a gem-dimethyl group.[1]

-

Result: High potency (

~3 nM), excellent oral bioavailability, and reduced off-target binding.[1]

-

This case validates the oxetane not just as a "patch" for properties, but as an active pharmacophore element capable of specific protein interactions.

References

-

Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[1][2][4][5][6][7] Angewandte Chemie International Edition. Link[1]

-

Wuitschik, G., et al. (2010).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link[1]

-

Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link[1]

-

Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][8] Chemical Reviews. Link[1]

-

Zheng, X., et al. (2019).[1] "Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor."[1] Journal of Medicinal Chemistry. Link[1]

Sources

- 1. Ziresovir - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthetic oxetanes in drug discovery: where are we in 2025? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 8. chemrxiv.org [chemrxiv.org]

The Oxetane Advantage: Engineering Metabolic Stability in Drug Scaffolds

[1][2][3]

Executive Summary

In modern medicinal chemistry, the "Magic Methyl" effect—adding a methyl group to boost potency—often comes with a "Lipophilicity Tax," increasing LogP and metabolic liability. The oxetane ring (1,3-epoxypropane) has emerged as a superior bioisostere for gem-dimethyl and carbonyl groups.[1] By introducing a high dipole moment (~1.9 D) and steric bulk within a compact four-membered ring, oxetanes simultaneously block metabolic "soft spots," reduce lipophilicity (LogD), and dramatically enhance aqueous solubility. This guide details the mechanistic rationale, quantitative benefits, and synthetic protocols for deploying oxetane-containing building blocks in lead optimization.[2]

Part 1: The Physicochemical Rationale

The utility of the oxetane ring stems from its unique electronic and structural properties, which differentiate it from other saturated heterocycles like tetrahydrofuran (THF) or epoxides.

The Dipole & Solvation Effect

Unlike the lipophilic gem-dimethyl group, the oxetane oxygen possesses two lone pairs that act as potent hydrogen bond acceptors (HBA).

-

Dipole Moment: Oxetane exhibits a dipole moment of

D, compared to -

Solvation: This polarity allows for specific hydration shells, reducing the energy penalty of desolvation during protein binding while significantly lowering LogP (typically

LogP -0.4 to -1.0).

Structural Geometry (The "Pucker")

The oxetane ring is not planar; it adopts a "puckered" conformation with an angle of approximately 8.7°.[3]

-

Rigidification: When substituted at the 3-position, the ring acts as a rigid spacer, orienting substituents in vectors similar to a gem-dimethyl group but with defined exit vectors that can improve target engagement.

-

Basicity Modulation: An oxetane ring adjacent to an amine (e.g., 3-aminooxetane) lowers the pKa of the amine by 1–3 units via the inductive electron-withdrawing effect of the oxygen. This is critical for improving permeability in CNS targets by reducing the fraction of ionized species at physiological pH.

Part 2: Mechanisms of Metabolic Shielding

Oxetanes improve metabolic stability primarily by mitigating oxidative clearance mediated by Cytochrome P450 (CYP) enzymes.

Mechanism A: Steric Shielding (The Gem-Dimethyl Mimic)

CYP enzymes typically require access to a lipophilic pocket to oxidize C-H bonds. The 3,3-disubstituted oxetane provides steric bulk comparable to a gem-dimethyl group, physically blocking the approach of the high-valent Iron-Oxo species of the CYP heme to labile sites (such as benzylic positions).

Mechanism B: Electronic Deactivation

Oxidative metabolism often proceeds via hydrogen atom abstraction (HAT) or single electron transfer (SET). The inductive effect of the oxetane oxygen deactivates adjacent C-H bonds, raising the activation energy required for CYP-mediated abstraction.

Mechanism C: Lipophilicity-Driven Clearance Reduction

Since CYP affinity is often correlated with lipophilicity, the reduction in LogD provided by the oxetane moiety inherently reduces the compound's affinity for the CYP active site, lowering intrinsic clearance (

Visualization: Mechanism of Action

Figure 1: Mechanistic comparison of Gem-Dimethyl vs. Oxetane modification on metabolic stability and physicochemical properties.

Part 3: Comparative Data Analysis

The following data summarizes the impact of replacing gem-dimethyl or methylene groups with oxetane moieties. Data is aggregated from seminal studies by Wuitschik et al. (Roche/ETH Zurich).

Table 1: Impact on Intrinsic Clearance and Solubility

| Scaffold Type | Modification | LogD (pH 7.4) | Solubility (mg/L) | |

| Linear Amide | Gem-Dimethyl | 3.2 | 5 | High |

| Oxetane | 1.9 | 2800 | Low (<20%) | |

| Biaryl Ether | Gem-Dimethyl | 4.1 | <1 | High |

| Oxetane | 3.3 | 45 | Medium | |

| Spiro-Cycle | Cyclohexane | 2.8 | 12 | High |

| 2-oxa-6-azaspiro[3.3]heptane | 0.9 | >1000 | Very Low |

Note: The spiro-oxetane (2-oxa-6-azaspiro[3.3]heptane) is a direct surrogate for morpholine, offering superior stability.[4][5][6]

Part 4: Experimental Protocol

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives

This protocol describes the formation of the pharmacologically privileged spiro-oxetane scaffold, often used to replace morpholine or piperidine rings to fix metabolic liabilities.

Reaction Class: Cyclization / Spiro-formation Key Reagents: 3-Oxetanone, Trimethylsulfoxonium iodide (TMSOI), NaH.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Flame-dry a 100 mL round-bottom flask under Argon.

-

Add Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv) and anhydrous DMSO (0.5 M concentration relative to substrate).

-

Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise at room temperature.

-

Observation: Evolution of hydrogen gas. Stir for 1 hour until the solution becomes clear (formation of the ylide).

-

-

Epoxidation (Corey-Chaykovsky):

-

Add the N-Boc-3-azetidinone (or relevant cyclic ketone precursor) (1.0 equiv) dissolved in minimal DMSO dropwise to the ylide solution.

-

Stir at room temperature for 2–4 hours.

-

Monitor by TLC/LC-MS for the disappearance of the ketone.

-

-

Ring Expansion (If starting from specific precursors) or Direct Isolation:

-

Note: For 2-oxa-6-azaspiro[3.3]heptane, the synthesis often starts from tribromopentaerythritol or via cyclization of amino-alcohols.

-

Alternative Direct Protocol (Carreira Method for functionalization):

-

React 3-oxetanone with the appropriate amine in the presence of a reducing agent (STAB - Sodium Triacetoxyborohydride) for reductive amination if attaching to a scaffold.

-

-

-

Work-up:

-

Quench the reaction with cold water.

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over

, and concentrate.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).[7]

-

Eluent: DCM:MeOH (95:5) is typically effective due to the polarity of the oxetane.

-

Part 5: Strategic Implementation Workflow

When should a medicinal chemist deploy an oxetane? Use this decision matrix.

Figure 2: Decision matrix for incorporating oxetane motifs during Lead Optimization.

References

-

Wuitschik, G., et al. (2010).[5][8] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.[5] [Link]

-

Wuitschik, G., et al. (2006).[6][9] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736–7739.[6][9] [Link]

-

Burkhard, J. A., et al. (2010).[8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(47), 8979–8983. [Link]

-

Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine synthesis

Executive Summary & Strategic Analysis

The 3-amino-3-aryloxetane scaffold represents a privileged motif in modern medicinal chemistry. Functioning as a high-Fsp³ bioisostere for gem-dimethyl, carbonyl, or morpholine groups, this structure offers improved metabolic stability and solubility profiles while maintaining a compact vector for substituent display.

This guide details the synthesis of 3-(4-(trifluoromethyl)phenyl)oxetan-3-amine . The presence of the electron-withdrawing trifluoromethyl group and the strained oxetane ring presents specific synthetic challenges:

-

Ring Strain: The oxetane ring (~107 kJ/mol strain energy) is susceptible to acid-catalyzed ring opening and nucleophilic attack, particularly under harsh conditions.

-

Steric Congestion: Formation of a quaternary center at the 3-position requires a nucleophile capable of overcoming steric hindrance without inducing enolization or ring fragmentation.

-

Chemo-selectivity: The route must avoid conditions that trigger hydrogenolysis (e.g., Pd/C), as these often cleave strained ether rings.

The Recommended Strategy: We utilize the Ellman Sulfinamide Protocol . This route employs tert-butanesulfinamide as a chiral ammonia equivalent.[1] Although the target molecule is achiral (possessing a plane of symmetry), this method is selected for its mild conditions, high yields in quaternary amine formation, and facile acid-mediated deprotection that preserves the oxetane architecture.

Retrosynthetic Analysis

The retrosynthetic logic prioritizes the late-stage installation of the amine to prevent side reactions involving the free amine. The disconnection relies on a nucleophilic addition to an activated imine derived from oxetan-3-one.

Figure 1: Retrosynthetic disconnection showing the convergence of oxetan-3-one, the aryl Grignard, and the sulfinamide auxiliary.[2][3][4]

Detailed Synthetic Protocol

Phase 1: Formation of N-tert-Butanesulfinyl Imine

Direct condensation of oxetan-3-one with amines is reversible and often sluggish. We utilize titanium(IV) ethoxide as a mild Lewis acid and water scavenger to drive the equilibrium.

Reagents:

-

Oxetan-3-one (1.0 equiv)

-

(R)- or (S)-2-Methyl-2-propanesulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Solvent: THF (anhydrous)

Protocol:

-

Setup: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M).

-

Addition: Add oxetan-3-one (1.0 equiv) followed by the dropwise addition of Ti(OEt)₄ (2.0 equiv). The solution will turn slightly yellow.

-

Reaction: Heat the mixture to reflux (65 °C) for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the ketone.

-

Workup (Critical): Cool to room temperature. Pour the mixture into a vigorously stirred brine solution. A thick white precipitate (titanium salts) will form.

-

Filtration: Filter the suspension through a pad of Celite. Wash the cake thoroughly with EtOAc.

-

Purification: Dry the organic phase over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Expert Insight: Why Ti(OEt)₄? Stronger Lewis acids (e.g., TiCl₄) or Brønsted acids can trigger the ring-opening of the strained oxetane. Ti(OEt)₄ is sufficiently mild to activate the carbonyl without compromising the ring integrity.

Phase 2: Grignard Addition

This is the stereodefining step (in chiral contexts) and the bond-forming step. The sulfinyl group activates the C=N bond for nucleophilic attack.

Reagents:

-

Sulfinyl imine (from Phase 1) (1.0 equiv)

-

4-(Trifluoromethyl)phenylmagnesium bromide (1.5 equiv, 1.0 M in THF)

-

Solvent: DCM or THF (DCM often yields better diastereoselectivity in chiral syntheses, but THF is standard for solubility).

Protocol:

-

Setup: Dissolve the sulfinyl imine in anhydrous DCM (0.2 M) and cool to -78 °C.

-

Addition: Add the Grignard reagent dropwise over 30 minutes. Maintain internal temperature below -70 °C to prevent side reactions.

-

Equilibration: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature over 4 hours.

-

Quench: Quench with saturated NH₄Cl solution.

-

Isolation: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography is usually required to remove biaryl byproducts from Grignard homocoupling.

Mechanistic Note: The product of this reaction is a sulfinamide.[5][6][7] Although the target oxetane is achiral, the intermediate sulfinamide contains a chiral sulfur center. This diastereomer is stable and can be characterized.

Phase 3: Deprotection to Free Amine

The final step removes the tert-butanesulfinyl group.

Reagents:

-

HCl (4.0 M in 1,4-dioxane or MeOH)

-

Solvent: MeOH

Protocol:

-

Reaction: Dissolve the sulfinamide intermediate in MeOH. Add 4.0 M HCl in dioxane (3–4 equiv) at 0 °C.

-

Stir: Allow to warm to room temperature and stir for 1 hour. A white precipitate (the amine hydrochloride salt) may form.

-

Workup: Concentrate the solvent in vacuo.

-

For the salt: Triturate with Et₂O to obtain the pure hydrochloride salt.

-

For the free base: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.

-

Safety Warning: Avoid heating the acidic solution excessively, as hot acid can open the oxetane ring to form the 1,3-chlorohydrin.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow with expected yields for each stage.

Comparative Analysis of Methods

Why is the Ellman route superior to alternatives?

| Methodology | Feasibility | Key Drawback |

| Ellman Sulfinamide | High | Requires Titanium reagent; slightly higher cost. |

| Strecker Reaction | Low | Hydrolysis of nitrile to amide/acid on a quaternary center is extremely difficult; harsh conditions open oxetane. |

| Benzyl Imine | Medium | Deprotection (Hydrogenolysis) poses a high risk of cleaving the oxetane ring. |

| Ritter Reaction | Low | Requires strong acid (H₂SO₄) and carbocation formation; oxetane will polymerize or ring-open. |

Key Characterization Data (Simulated)

When validating the final compound, look for these signature signals:

-

¹H NMR (DMSO-d₆):

-

Oxetane Protons: Two doublets (or AB system) around δ 4.8–5.0 ppm. The symmetry of the molecule makes the four protons appear as two sets of equivalent protons.

-

Aryl Protons: Two doublets around δ 7.8–8.0 ppm (characteristic AA'BB' system for para-substitution).

-

Amine: Broad singlet (exchangeable) around δ 8.5–9.0 ppm (if HCl salt).

-

-

¹³C NMR:

-

Quaternary C3: Distinctive shift around δ 55–60 ppm.

-

Oxetane CH₂: Around δ 80–85 ppm.

-

CF₃ Quartet: ~δ 124 ppm (J_CF ~272 Hz).

-

References

-

Ellman, J. A., et al. (2000). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 100(3), 1025-1044. Link

-

Wuitschik, G., Carreira, E. M., et al. (2006). "Oxetanes as promising physicochemical and metabolic modules in drug discovery." Angewandte Chemie International Edition, 45(46), 7736-7739. Link

-

Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters, 12(9), 1944–1947. Link

-

Bull, J. A., et al. (2016).[8] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[9] Chemical Reviews, 116(24), 15032–15088. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. ricerca.uniba.it [ricerca.uniba.it]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. Terminal Aziridines by Addition of Grignard Reagents or Organoceriums to an (α-Chloro)sulfinylimine [organic-chemistry.org]

- 8. d-nb.info [d-nb.info]

- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of CF3-Substituted Oxetane Amines

Executive Summary

In modern drug discovery, the modulation of physicochemical properties—specifically basicity (

The 3-trifluoromethyl-3-oxetanamine motif represents a high-value bioisostere. It bridges the gap between the metabolic stability of fluorinated motifs and the solubility benefits of polar heterocycles. This guide provides an in-depth analysis of the thermodynamic landscape of these compounds, offering actionable data and validated experimental protocols for their characterization.

Part 1: The Physicochemical Landscape

The "Oxetane Effect" on Basicity

The incorporation of an oxetane ring adjacent to an amine functionality drastically alters the electronic environment compared to traditional carbocyclic analogs (e.g., gem-dimethyl or cyclobutane groups).

-

Mechanism: The oxygen atom in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I). Additionally, the geometric strain of the 4-membered ring alters the hybridization of the adjacent carbon, further reducing the electron density available at the nitrogen lone pair.

-

The CF3 Multiplier: When a trifluoromethyl (

) group is added at the 3-position (geminal to the amine), the basicity is suppressed further due to the powerful field effect and inductive withdrawal of the fluorine atoms.

Comparative Thermodynamic Data

The following table synthesizes data from key literature sources (e.g., Carreira et al., Mykhailiuk et al.) to illustrate the structural impact on thermodynamic parameters.

Table 1: Structural Impact on Thermodynamic Parameters

| Structural Motif | Structure Description | Approx. | Solvation Energy | |

| Gem-Dimethyl Amine | 10.5 – 10.8 | Reference (0) | Low | |

| Cyclobutylamine | 4-membered carbocycle | 9.8 – 10.2 | -0.2 | Low |

| 3-Oxetanamine | 4-membered ether | 7.9 – 8.2 | -1.0 to -1.3 | High |

| 3-CF3-3-Oxetanamine | Target Motif | 5.8 – 6.3 | -0.4 to -0.6 | Medium-High |

Technical Insight: The drop in

to the ~6.0 range is critical. At physiological pH (7.4), a standard amine () is >99% protonated (cationic), limiting passive permeability. The 3-CF3-oxetanamine exists predominantly as the neutral free base at pH 7.4, significantly enhancing membrane permeability despite the polar oxygen atom.

Design Logic Visualization

The following diagram illustrates the logical progression of bioisosteric replacement leading to the target motif.

Figure 1: Bioisosteric evolution from gem-dimethyl to CF3-oxetane, highlighting the optimization of metabolic and physicochemical properties.

Part 2: Experimental Protocols

To accurately measure the thermodynamic properties of these specific fluorinated heterocycles, standard methods often fail due to the low

Protocol A: Potentiometric Determination (Low Basicity Optimization)

Objective: Accurate determination of

Reagents & Equipment:

-

Instrument: Sirius T3 or equivalent potentiometric titrator.

-

Titrant: 0.5 M KOH (CO2-free) and 0.5 M HCl.

-

Medium: 0.15 M KCl (Ionic Strength Adjuster).

-

Sample: >1 mg of CF3-oxetane amine hydrochloride salt.

Step-by-Step Methodology:

-

System Preparation: Calibrate pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C. Ensure slope efficiency >98%.

-

Sample Dissolution: Weigh 1–2 mg of the sample directly into the assay vial. Add 1.5 mL of 0.15 M KCl (degassed).

-

Critical Check: Ensure the sample is fully dissolved. If the free base is oily, start the titration from low pH (acidic) to high pH to ensure the cationic form is solubilized first.

-

-

Titration Loop:

-

Acidify the solution to pH 2.0 using 0.5 M HCl.

-

Titrate with 0.5 M KOH in 0.1 pH increments up to pH 12.0.

-

Perform a "Difference Plot" analysis (Bjerrum plot) to identify the inflection point.

-

-

Data Processing: Calculate the

using the Henderson-Hasselbalch equation fitted to the titration curve.-

Validation: The root mean square deviation (RMSD) of the fit should be <0.5.

-

Protocol B: Lipophilicity ( ) via HPLC

Objective: High-throughput determination of distribution coefficient at physiological pH.

Methodology:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

-

Mobile Phase:

-

A: 20 mM Ammonium Acetate buffer (pH 7.4).

-

B: Acetonitrile.

-

-

Calibration: Run a set of 5 standard compounds with known

values (e.g., Caffeine, Propranolol, Toluene) to establish a calibration curve relating Retention Time ( -

Measurement: Inject the CF3-oxetane sample. Calculate

based on the calibration curve.-

Note: Because the

is likely < 7.4, the measured value will closely approximate the intrinsic lipophilicity (

-

Part 3: Structural Implications & Metabolic Stability

Metabolic Blocking

The 3-position of the oxetane ring is a metabolic "soft spot" in simple oxetanes due to potential oxidative opening.

-

The CF3 Shield: Substitution with a

group blocks cytochrome P450-mediated oxidation at this carbon. -

Ring Stability: Contrary to concerns about ring strain (~106 kJ/mol), 3,3-disubstituted oxetanes are chemically stable under physiological conditions and standard workup procedures (pH 1–10).

Workflow for Stability Assessment

The following diagram outlines the decision tree for assessing the stability of these motifs during lead optimization.

Figure 2: Experimental workflow for validating the metabolic stability of CF3-oxetane scaffolds.

References

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition.

-

Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

-

Mykhailiuk, P. K. (2015). Generation of C3-Fluoro-Substituted Oxetanes. Chemistry – A European Journal.

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

Methodological & Application

Application Note: High-Precision Functionalization of 3-Aryl-Oxetan-3-Amines

Introduction & Strategic Significance

In modern drug discovery, the 3-aryl-oxetan-3-amine scaffold has emerged as a critical bioisostere. Structurally, it serves as a surrogate for gem-dimethyl groups, morpholines, and even carbonyls, offering a unique vector to modulate lipophilicity (LogD) and metabolic stability without altering the overall topology of the pharmacophore.

The "Oxetane Paradox"

Researchers often hesitate to utilize oxetanes due to a historical misconception regarding their instability. While the ring strain (~107 kJ/mol) suggests fragility, 3,3-disubstituted oxetanes exhibit remarkable kinetic stability. The steric bulk of the aryl group and the amine at the C3 position effectively blocks the trajectory of nucleophiles toward the

However, the functionalization of the amine moiety presents two distinct challenges:

-

Steric Hindrance: The amine is attached to a quaternary carbon, significantly impeding nucleophilic attack.

-

Reduced Basicity: The inductive effect of the oxetane oxygen lowers the pKa of the amine by approximately 2–3 units compared to its carbocyclic analogues (e.g., cyclobutylamine). This renders the amine less nucleophilic.

This guide provides validated protocols to overcome these barriers while maintaining ring integrity.

Chemical Stability Profile & "Safe Zones"

Before initiating synthesis, it is vital to understand the operational boundaries of the scaffold.

| Condition | Stability Rating | Notes |

| Basic (pH > 9) | High | Stable to strong bases (e.g., NaH, KOtBu, LiHMDS). Ideal for alkylations. |

| Reductive | High | Stable to H2/Pd, NaBH4, LiAlH4. |

| Oxidative | High | Stable to mCPBA, KMnO4, Swern conditions. |

| Acidic (Aqueous) | Moderate | Stable to dilute HCl/H2SO4 at RT. Risk: High temp + strong acid causes ring opening (formation of 1,3-diols). |

| Lewis Acids | Low to Moderate | Critical Risk. Strong Lewis acids (e.g., BF3·OEt2, AlCl3) can trigger rearrangement or polymerization. |

Core Protocols

Protocol A: Amide Coupling (The "HATU Method")

Rationale: Due to the reduced nucleophilicity of the 3-amino-oxetane, standard EDC/HOBt couplings are often too slow, leading to side reactions. The more reactive HATU/HOAt system is required to drive the reaction to completion before any thermal degradation occurs.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

3-Aryl-oxetan-3-amine (1.0 – 1.2 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Procedure:

-

Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M concentration) under N2 atmosphere. Stir for 5 minutes at Room Temperature (RT).

-

Base Addition: Add DIPEA dropwise. The solution should turn slightly yellow.

-

Amine Addition: Add the 3-aryl-oxetan-3-amine in one portion.

-

Reaction: Stir at RT for 2–16 hours.

-

Note: Do not heat above 50°C. If the reaction is sluggish, add 0.1 equiv of DMAP rather than increasing temperature.

-

-

Workup: Dilute with EtOAc. Wash with saturated NaHCO3 (3x) and Brine (1x).

-

Caution: Avoid acidic washes (e.g., 1M HCl) during workup to prevent ring opening during the biphasic extraction.

-

-

Purification: Flash chromatography (Silica). Oxetanes are polar; use MeOH/DCM gradients if necessary.

Protocol B: Reductive Amination (The "Titanium Protocol")

Rationale: The steric bulk at the quaternary center makes imine formation with ketones difficult. Standard NaBH(OAc)3 protocols often fail to condense the amine and ketone efficiently. Titanium(IV) isopropoxide serves as a water scavenger and Lewis acid to force imine formation.

Reagents:

-

Ketone/Aldehyde (1.0 equiv)

-

3-Aryl-oxetan-3-amine (1.1 equiv)

-

Ti(OiPr)4 (1.5 – 2.0 equiv)

-

NaBH4 (2.0 equiv) or NaBH3CN

-

Solvent: THF (anhydrous) and MeOH

Step-by-Step Procedure:

-

Imine Formation: In a flame-dried flask, combine the amine, ketone, and Ti(OiPr)4 in anhydrous THF.

-

Incubation: Stir at RT for 12–24 hours.

-

Checkpoint: Monitor by TLC/LCMS. You must see the conversion to the imine (often M+1 of product minus 2H) before proceeding.

-

-

Reduction: Dilute the mixture with dry MeOH (equal volume to THF). Cool to 0°C.

-

Hydride Addition: Add NaBH4 portion-wise (gas evolution will occur). Allow to warm to RT and stir for 2 hours.

-

Quench (Critical): Quench by adding 1M NaOH or saturated Rochelle’s salt solution. Stir vigorously until a white precipitate (Titanium salts) forms and the layers separate clearly.

-

Workup: Filter through a Celite pad to remove Titanium salts. Extract filtrate with EtOAc.

Visualization & Logic Flows

Figure 1: Functionalization Decision Tree

This logic gate helps select the correct pathway based on the electrophile and stability constraints.

Caption: Decision matrix for functionalizing sterically hindered oxetane amines. Note the divergence for ketone reductive amination.

Figure 2: QC & Ring Integrity Check

A workflow to validate that the oxetane ring remained intact during synthesis.

Caption: Quality Control workflow. The oxetane methylene protons appear as distinct AB systems (roofing effect) between 4.5-5.2 ppm.

Troubleshooting & QC Metrics

Diagnosing Ring Opening

The most common failure mode is acid-catalyzed ring opening to the 1,3-diol.

-

Intact Oxetane: In 1H NMR, look for the characteristic "roofing" effect of the oxetane methylenes. They typically appear as two sets of doublets (or AB quartets) between 4.5 and 5.2 ppm .

-

Ring Opened: Disappearance of the distinct 4.5–5.2 ppm signals. Appearance of broad alkyl signals and exchangeable OH protons. Mass spectrometry typically shows M+18 (hydration) relative to the expected mass, though this can be misleading in LCMS due to in-source fragmentation.

Handling Low Yields in Amide Coupling

If the HATU protocol yields < 40%:

-

Check Basicity: Ensure DIPEA is fresh. The amine is weakly nucleophilic; the reaction pH must be kept basic (~pH 8-9) to ensure the amine is deprotonated (neutral).

-

Switch Reagents: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to convert the acid to the acid chloride in situ under neutral conditions, then add the oxetane amine.

References

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[1] Journal of Medicinal Chemistry.[2] Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[3][4][5][6] Chemical Reviews.[2][3][7] Link

-

Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Amino-oxetanes. Organic Letters.[2] Link

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][4] Link

-

Duncton, M. A. (2011). Miniperspective: Oxetanes in Drug Discovery. Journal of Medicinal Chemistry.[2] Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Do amino-oxetanes resemble amides? A matched molecular pairs property and structural comparison [spiral.imperial.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. baranlab.org [baranlab.org]

Incorporating 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine into peptidomimetics

Application Note: Strategic Incorporation of 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine into Peptidomimetics

Part 1: Executive Summary & Design Rationale

3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine represents a high-value bioisostere in modern drug design, specifically serving as a metabolically stable, physiochemically superior surrogate for benzamides and

Unlike traditional planar amide bonds or lipophilic gem-dimethyl groups, the 3,3-disubstituted oxetane ring introduces a defined "puckered" conformation (approx. 16°) that directs exit vectors into novel chemical space while significantly lowering the lipophilicity (LogP) compared to carbocyclic analogs. The trifluoromethyl group enhances metabolic stability against P450 oxidation and modulates the pKa of the amine, making this building block critical for optimizing ADME properties in peptide-based therapeutics.

Key Applications:

-

C-Terminal Capping: Replacing C-terminal phenyl-amides to block carboxypeptidase degradation.

-

Conformational Locking: Inducing specific turn structures (similar to the Thorpe-Ingold effect) in bioactive peptides.

-

Solubility Enhancement: The oxetane oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to phenyl-alkyl analogs.

Part 2: Technical Specifications & Handling

| Property | Specification | Design Implication |

| Structure | 3-Aryl-3-aminooxetane | Sterically hindered amine; requires activated coupling. |

| pKa (Conjugate Acid) | ~6.5 - 7.2 | Lower basicity than alkyl amines; reduced nucleophilicity. |

| Acid Stability | Moderate | Generally stable to TFA, but prolonged exposure can trigger ring opening (formation of diols/esters). |

| Metabolic Stability | High | Resistant to amide hydrolysis and oxidative metabolism. |

| Lipophilicity | Lowers lipophilicity while maintaining steric bulk. |

Part 3: Experimental Protocols

Protocol A: Strategic Incorporation via Solution-Phase Capping

Recommended for high-value peptides to avoid acid-mediated ring opening during resin cleavage.

Rationale: The steric bulk of the 3,3-disubstituted oxetane combined with the electron-withdrawing nature of the aryl group makes this amine a poor nucleophile. Standard carbodiimide couplings (EDC/DIC) often fail. This protocol utilizes Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate a highly reactive acid chloride intermediate from the peptide fragment.

Workflow Diagram:

Step-by-Step Procedure:

-

Peptide Assembly:

-

Synthesize the peptide backbone on 2-Chlorotrityl Chloride (2-CTC) resin . This allows cleavage of the protected peptide fragment using very mild acid, preserving side-chain protecting groups.

-

-

Mild Cleavage:

-

Treat resin with 1% TFA in DCM (v/v) for 2 minutes x 5 cycles.

-

Filter into a flask containing 10% pyridine in methanol (to neutralize TFA immediately).

-

Concentrate to obtain the Side-Chain Protected Peptide Acid.

-

-

Activation (Acid Chloride Formation):

-

Dissolve the peptide acid (1.0 equiv) in anhydrous DCM under

. -

Add Ghosez’s Reagent (1.2 - 1.5 equiv). Stir at room temperature for 15–30 minutes.

-

Note: This converts the C-terminal carboxylic acid to the acid chloride. Avoid HOBt/HOAt as they are unnecessary here.

-

-

Coupling:

-

Add 3-(4-(Trifluoromethyl)phenyl)oxetan-3-amine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM.

-

Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS (look for conversion of acid chloride to amide).

-

-

Global Deprotection:

-

Evaporate DCM. Treat the residue with TFA/TIS/H2O (95:2.5:2.5) for 60 minutes.

-

Critical: Do not exceed 90 minutes. The amide-linked oxetane is more stable than the free amine, but the ring is still acid-sensitive.

-

-

Work-up:

-

Precipitate in cold diethyl ether, centrifuge, and purify via reverse-phase HPLC.

-

Protocol B: Direct On-Resin Coupling (High-Throughput)

Suitable for robust sequences where solution phase handling is undesirable.

Coupling Reagent Selection:

Due to the steric hindrance at the

Optimization Matrix:

| Parameter | Condition A (Standard) | Condition B (Hindered/Recommended) |

| Coupling Agent | HATU (0.95 eq) | COMU or PyAOP (1.5 eq) |

| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) (2.0 eq) |

| Solvent | DMF | DMF/DCM (1:1) or NMP |

| Temperature | RT, 2 hours | 50°C, 1 hour (Microwave optional) |

| Repeats | Double Coupling | Double Coupling |

Procedure:

-

Swell resin-bound peptide (Fmoc-deprotected) in DMF.

-

Pre-activate the C-terminal amino acid (if coupling to the oxetane) or activate the peptide acid on resin? Clarification: If the oxetane is the incoming amine, the peptide is on the resin.

-

Activation: Dissolve the resin-bound peptide's C-terminal acid (this direction is impossible in standard SPPS; usually, we couple an amino acid to the resin-bound amine).

-

Correction: If incorporating this amine as a C-terminal cap, the peptide must be anchored via its side chain or backbone, OR you are performing an inverse synthesis (unlikely).

-

Most likely scenario: You are reacting the Resin-Peptide-COOH with the Oxetane-Amine in solution (Protocol A).

-

On-Resin Scenario: If the oxetane is a scaffold (e.g., an amino acid derivative like Fmoc-Oxetane-AA-OH), use Protocol B.

-

If utilizing the Amine (Topic) as a C-cap on resin: You must use a linker that allows C-terminal activation, such as a Safety-Catch Linker or by synthesizing the peptide on a side-chain anchored resin (e.g., Asp-anchored).

-

Part 4: Quality Control & Troubleshooting

1. Structural Validation (NMR)

The oxetane ring provides a distinct "butterfly" signature in

-

Diagnostic Signals: Look for two doublets (or multiplets) around

4.8 - 5.2 ppm corresponding to the oxetane methylene protons ( -

Ring Opening Check: If the ring opens, these signals will shift upfield and lose their distinct roof-effect coupling pattern, often appearing as standard alkyl methylene signals.

2. LCMS Analysis

-

Target Mass:

. -

Common Failure Mode:

or-

Cause: Acid-catalyzed hydrolysis of the oxetane ring during TFA cleavage, adding a water molecule (ring opening to diol).

-

Solution: Reduce TFA exposure time; use Protocol A (Solution Phase Coupling); ensure the final lyophilized product is pH neutral.

-

3. Decision Tree for Troubleshooting

caption: Figure 2: Troubleshooting logic for oxetane-amine incorporation.

References

-

Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Source: Organic Letters (ACS Publications) URL:[Link]

-

Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Source: Journal of Medicinal Chemistry URL:[Link]

-

Ghosez's Reagent: A Protocol for Amide Bond Formation with Electron Deficient Amines. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

Application Note: Solvent Selection for Reactions Involving Trifluoromethyl Phenyl Oxetanes

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes established chemical principles with specific handling requirements for 3-phenyl-3-(trifluoromethyl)oxetanes , a privileged scaffold in modern drug discovery.

Executive Summary & Strategic Importance

The 3-phenyl-3-(trifluoromethyl)oxetane motif is a high-value bioisostere for gem-dimethyl, carbonyl, and tert-butyl groups. It offers a unique combination of high polarity, low lipophilicity (low LogD), and metabolic stability (blocking the Snyder metabolic soft spot).

However, the chemical behavior of this scaffold is a dichotomy:

-

Kinetic Stability: The 3,3-disubstitution creates a "neopentyl-like" steric shield, protecting the ring from unwanted nucleophilic attack under neutral/basic conditions.

-

Thermodynamic Strain: The ring strain (~107 kJ/mol) makes it a "loaded spring," susceptible to catastrophic failure (polymerization or hydrolysis) in the presence of Brønsted or Lewis acids if the solvent system is not carefully controlled.

This guide provides the logic for solvent selection to either preserve the ring (during peripheral functionalization) or selectively open the ring (for scaffold hopping).

Solvent Selection Framework

The choice of solvent is dictated by the Electronic State of the Oxetane Oxygen .

Class A: Ring-Preserving Solvents (Peripheral Functionalization)

Goal: Functionalize the phenyl ring (e.g., Suzuki, Buchwald) without opening the oxetane.

-

Primary Recommendation: Anhydrous Toluene or 1,4-Dioxane.

-

Why: These solvents are non-polar to moderately polar and non-acidic. They support transition metal catalysts (Pd, Ni) but do not activate the oxetane oxygen.

-

Avoid: Alcohols (MeOH, EtOH) or aqueous acids. While 3,3-disubstituted oxetanes are relatively stable to hydrolysis, high temperatures (>80°C) in protic media can accelerate ring opening via hydrogen bonding activation.

Class B: Ring-Opening Solvents (Directed Functionalization)

Goal: Nucleophilic attack at the C2 position to generate acyclic fluorinated building blocks.

-

Primary Recommendation: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Why: These non-coordinating solvents are critical when using Lewis Acids (

, -

Secondary Option: Hexafluoroisopropanol (HFIP) (Specialized). HFIP can activate the oxetane via strong hydrogen bonding without the need for metal catalysts, promoting specific solvolysis pathways.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for solvent selection based on the intended chemical transformation.

Caption: Decision tree for solvent selection based on reaction intent. Note the critical exclusion of coordinating solvents (THF) for Lewis-Acid mediated ring opening.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling on the Phenyl Ring

Objective: Attach an aryl group to the phenyl ring of the oxetane without degrading the oxetane.

Rationale: The

Reagents:

-

Substrate: 3-(4-bromophenyl)-3-(trifluoromethyl)oxetane (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv, anhydrous preferred to minimize hydrolysis risk) -

Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

-

Preparation: Charge a reaction vial with the oxetane substrate, boronic acid, base, and Pd catalyst.

-

Solvent Addition: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Note: Do not use water as a co-solvent if the reaction time is expected to exceed 4 hours at >80°C.

-

-

Degassing: Sparge with nitrogen for 5 minutes. Oxygen inhibition is fatal to this catalytic cycle.

-

Reaction: Seal and heat to 80°C. Monitor by LCMS.

-

Checkpoint: The oxetane ring is stable at neutral pH at this temperature. If ring opening is observed (appearance of diol or alcohol), switch base to

and lower temp to 60°C.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol B: Regioselective Ring Opening with Amines

Objective: Synthesize a

Rationale: Direct nucleophilic attack on 3,3-disubstituted oxetanes is kinetically slow due to steric hindrance. We must activate the ring oxygen with a Lewis Acid.[1] DCM is the mandatory solvent; THF will coordinate to the Lewis Acid and kill the reaction.

Reagents:

-

Substrate: 3-phenyl-3-(trifluoromethyl)oxetane (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Lewis Acid:

(1.1 equiv) -

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Dissolve the oxetane and morpholine in anhydrous DCM (0.1 M). Cool to 0°C.

-

Why 0°C? To control the exotherm of the Lewis Acid addition and prevent polymerization.

-

-

Activation: Dropwise add

.-

Observation: The solution may darken slightly.

-

-

Progression: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Quench with saturated aqueous

.-

Critical: Vigorous stirring is required to break up the Boron-Amine complexes.

-

-

Purification: Extract with DCM. The product is a fluorinated amino-alcohol.

Quantitative Data Summary: Stability vs. Solvent

The following table summarizes the half-life (

| Solvent System | Additive | Condition | Stability Rating | Outcome |

| Toluene | None | 80°C, 24h | Excellent | >99% Recovery |

| DMF | 80°C, 12h | Good | >95% Recovery | |

| MeOH | HCl (1M) | 25°C, 1h | Poor | <10% Recovery (Ring Opening) |

| DCM | 0°C, 30m | Reactive | 100% Conversion to Ring-Opened Product | |

| THF | 25°C, 4h | Mixed | ~40% Conversion (Solvent Inhibition) |

Troubleshooting Guide

Issue 1: No Reaction in Ring Opening (Protocol B)

-

Cause: Solvent interference. You likely used THF or non-anhydrous DCM.

-

Fix: Switch to anhydrous DCM or Toluene. The Lewis Acid is coordinating to the solvent oxygen instead of the oxetane oxygen.

Issue 2: Polymerization (White precipitate forming)

-

Cause: "Runaway" cationic polymerization. This happens if the Lewis Acid concentration is too high without a nucleophile present to trap the open carbocation.

-

Fix: Ensure the nucleophile (amine/alcohol) is present in the solution before adding the Lewis Acid.

Issue 3: Hydrolysis during Suzuki Coupling (Protocol A)

-

Cause: The combination of heat, water (from base stock), and the electron-withdrawing

group makes the ring susceptible to water attack. -

Fix: Use anhydrous base (

) and anhydrous dioxane. Add 3Å molecular sieves to the reaction vessel.

References

-

Bull, J. A., et al. "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 2016.

-

Carreira, E. M., et al. "Oxetanes as Versatile Motifs in Medicinal Chemistry."[7] ChemRxiv, 2023.

-

Jenkins, K., et al. "Stability Profiles of 3,3-Disubstituted Oxetanes." Journal of Medicinal Chemistry, 2018.

-

Pfizer Worldwide R&D. "Trifluoromethyl Oxetanes: Synthesis and Evaluation as tert-Butyl Isosteres."[8] ChemMedChem, 2017.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalytic Methods for the Functionalization of Amines on Oxetane Scaffolds

An Application Guide:

Abstract

The oxetane ring has emerged as a privileged structural motif in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1][2] Specifically, the 3-aminooxetane scaffold serves as a versatile building block, acting as a bioisostere for gem-dimethyl groups, carbonyls, and amides.[3][4][5] The functionalization of the exocyclic amine provides a critical vector for diversification and structure-activity relationship (SAR) studies. This guide provides a detailed overview of robust catalytic methods for modifying the primary or secondary amine on the oxetane ring, with a focus on N-arylation and N-alkylation reactions. We offer field-proven insights, detailed protocols, and mechanistic considerations to empower researchers in drug discovery and chemical synthesis.

Introduction: The Strategic Value of the 3-Aminooxetane Moiety

The incorporation of a 3-aminooxetane unit into a lead compound can profoundly and beneficially impact its drug-like properties. The strained four-membered ring introduces a desirable three-dimensional character, moving away from the "flatland" of traditional aromatic scaffolds. Furthermore, the proximal oxygen atom significantly reduces the basicity (pKa) of the exocyclic amine compared to analogous cyclobutane or open-chain amines, a feature that can mitigate off-target effects, such as hERG channel binding, and improve pharmacokinetic profiles.[2][6]

However, the very features that make oxetanes valuable—ring strain and the presence of a Lewis basic oxygen—also present synthetic challenges. Harsh reaction conditions can lead to undesired ring-opening.[1][7] Therefore, the development and application of mild, selective, and high-yielding catalytic methods are paramount for the successful elaboration of these scaffolds. This guide focuses on the two most common and powerful classes of catalytic modifications: transition-metal catalyzed N-arylation and N-alkylation.

Catalytic N-Arylation of 3-Aminooxetanes

The formation of an aryl-amine bond is a cornerstone of medicinal chemistry. Palladium- and copper-catalyzed cross-coupling reactions are the premier methods for achieving this transformation with 3-aminooxetane substrates.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C–N bonds.[8] Its success with strained substrates like 3-aminooxetanes hinges on the careful selection of the catalyst system—specifically the palladium precursor, the phosphine ligand, and the base.[9]

Mechanistic Rationale: The catalytic cycle generally proceeds via (a) oxidative addition of an aryl halide to a Pd(0) complex, (b) coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (c) reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[8][10] The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the monomeric Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination, which is often the rate-limiting step.[9][10]

Diagram: Catalytic Cycle of Buchwald-Hartwig Amination

Caption: Generalized Buchwald-Hartwig catalytic cycle.

Component Selection:

-

Palladium Precursors: Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are reduced in situ to the active Pd(0) species.[9] Pre-formed (NHC)Pd(allyl)Cl complexes also offer high activity and user-friendliness.[11][12]

-

Ligands: Sterically hindered biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective. Their bulkiness accelerates reductive elimination, preventing side reactions like beta-hydride elimination.[9]

-

Bases: A strong, non-nucleophilic base is required. Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) and lithium hexamethyldisilazide (LHMDS) are standard choices.[9][11] The base's role is to deprotonate the amine, forming the active nucleophile within the palladium coordination sphere.[13]

-

Solvents: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are typically used.

Copper-Catalyzed N-Arylation (Ullmann/Goldberg Type)

Copper-catalyzed couplings offer a cost-effective alternative to palladium-based systems. While classic Ullmann conditions require harsh temperatures, modern protocols using ligands allow for significantly milder conditions suitable for sensitive oxetane substrates.[14][15]

Mechanistic Rationale: The mechanism is thought to involve the formation of a Cu(I) amidate species after coordination of the amine and deprotonation.[14] This complex then reacts with the aryl halide in a process that can be viewed as a Cu(I)-mediated nucleophilic aromatic substitution.[14] The choice of ligand is crucial for solubilizing the copper salt and modulating the reactivity of the intermediate species.

Component Selection:

-

Copper Precursors: CuI is the most common and effective precursor. Cu(OAc)₂ can also be used, sometimes in conjunction with an external oxidant.[16]

-

Ligands: N,N'-chelating ligands like 1,10-phenanthroline or amino acids such as L-proline derivatives are highly effective at accelerating the reaction and lowering required temperatures.[14][17]

-

Bases: A strong base like K₃PO₄ or K₂CO₃ is typically employed.

-

Solvents: High-boiling polar aprotic solvents like DMSO or DMF are often used.

Catalytic N-Alkylation of 3-Aminooxetanes

Direct N-alkylation of amines with alkyl halides often suffers from over-alkylation and poor atom economy.[18] Catalytic methods provide cleaner, more efficient alternatives.

Reductive Amination

Reductive amination is arguably the most common and direct method to synthesize N-substituted 3-aminooxetanes, typically starting from oxetan-3-one.[2][6] The reaction proceeds by forming an imine or enamine intermediate, which is then reduced in situ.

Mechanistic Rationale: The reaction begins with the condensation of an amine with a ketone (oxetan-3-one) to form a hemiaminal, which then dehydrates to an iminium cation. A hydride reducing agent then selectively reduces the C=N bond to furnish the alkylated amine.[19][20] The key is using a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to reduce the iminium intermediate.

Diagram: Reductive Amination Workflow

Caption: Key steps in the reductive amination of oxetan-3-one.

Component Selection:

-

Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness and tolerance for weakly acidic conditions that favor iminium formation.[20] Sodium cyanoborohydride (NaBH₃CN) is also effective but raises toxicity concerns.[19]

-

Solvents: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Acetic acid is often added as a catalyst to promote imine formation.

N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy is an exceptionally atom-economical and green method for N-alkylation.[21] It uses alcohols as alkylating agents, with the only byproduct being water.[22]

Mechanistic Rationale: A transition metal catalyst (commonly Ru, Ir, or Mn) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde in situ.[22][23] This aldehyde then undergoes reductive amination with the amine substrate. The catalyst, which has stored the hydrogen as a metal-hydride species, then returns the hydrogen to reduce the intermediate imine, regenerating the catalyst and forming the final N-alkylated amine.[22]

Component Selection:

-

Catalysts: Ruthenium and Iridium pincer complexes are highly efficient.[23] More recently, earth-abundant metal catalysts based on Manganese (Mn) and Iron (Fe) have been developed for this transformation.[21][22]

-

Conditions: The reaction typically requires heat (80-140 °C) and a base (e.g., t-BuOK) to facilitate the initial dehydrogenation step.[21]

Data Summary & Method Comparison

| Method | Catalyst System | Key Reagents | Temp. | Pros | Cons |

| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Aryl Halide, NaOt-Bu | 80-110 °C | Broad scope, high yields, well-understood | Cost of Pd/ligands, air-sensitive reagents |

| Copper-Catalyzed | CuI / L-proline deriv. | Aryl Halide, K₃PO₄ | 90-120 °C | Lower cost, robust | Can require higher temp., narrower scope than Pd |

| Reductive Amination | None (Stoichiometric) | Ketone/Aldehyde, NaBH(OAc)₃ | RT | Very mild, high functional group tolerance | Uses stoichiometric reductant, starts from ketone |

| Borrowing Hydrogen | [Ru]-pincer or [Mn]-pincer | Alcohol, t-BuOK | 80-140 °C | Highly atom-economical, green (H₂O byproduct) | Requires higher temperatures, specific catalysts |

Detailed Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of 3-Aminooxetane

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and Sodium tert-butoxide (1.4 mmol).

-

Reagent Addition: Add the aryl bromide (1.0 mmol) and 3-aminooxetane hydrochloride (1.1 mmol).

-

Solvent Addition: Add anhydrous toluene (2.0 mL) via syringe.

-

Reaction: Seal the tube and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-3-aminooxetane.

Protocol 2: General Procedure for Reductive Amination of Oxetan-3-one

This protocol is adapted from standard literature procedures for reductive amination.[20]

-

Reaction Setup: To a round-bottom flask, add oxetan-3-one (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (DCE, 5 mL).

-

Acid Catalyst: Add glacial acetic acid (1.2 mmol). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

-

Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 10 minutes. Note: Initial effervescence may occur.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extraction: Dilute with dichloromethane (DCM) and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or crystallization as needed.

Conclusion

The catalytic functionalization of the amine on 3-aminooxetanes is a critical enabling technology in modern drug discovery. Palladium- and copper-catalyzed N-arylation reactions provide reliable access to a vast chemical space of aryl amines, while reductive amination and borrowing hydrogen catalysis offer mild and efficient routes to N-alkylated derivatives. Understanding the mechanistic underpinnings of these reactions allows for rational selection of catalysts, ligands, and conditions, ensuring successful synthesis of these valuable molecular scaffolds. The protocols and guidelines presented herein serve as a robust starting point for researchers aiming to leverage the unique properties of the oxetane motif in their synthetic campaigns.

References

-

Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

-

Wuitschik, G., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

-

Hartwig, J. F. (2008). The general mechanism of the Pd-catalyzed N-arylation reaction. ResearchGate. Available at: [Link]

-

Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

-

Yadav, J. S., et al. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. RSC Advances. Available at: [Link]

-

Caddick, S., et al. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry. Available at: [Link]

-

Beller, M., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Angewandte Chemie International Edition. Available at: [Link]

-

Buchwald, S. L., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. Available at: [Link]

-

Lam, P. Y. S., et al. (2019). Copper-Catalyzed, Ceric Ammonium Nitrate Mediated N-Arylation of Amines. PMC. Available at: [Link]

-

Buchwald, S. L., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Nguyen, T. V., et al. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Chemical Communications. Available at: [Link]

-

Sun, J., et al. (2023). Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis. Chemical Communications. Available at: [Link]

-

Ma, D., et al. (2013). Copper-catalyzed N-arylation of amines with part-per-million catalyst loadings under air at room temperature. Semantic Scholar. Available at: [Link]

-

Wipf, P., et al. (2010). Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. PubMed. Available at: [Link]

-

Grygorenko, O. O., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Available at: [Link]

-

Cawley, M. J., et al. (2008). Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. Available at: [Link]

-

Chen, G., et al. (2014). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. PubMed. Available at: [Link]

-

Hartwig, J. F., & Buchwald, S. L. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]

- CN101905973A. (2010). Preparation method of 3-aminomethyl oxetane and its organic acid salts. Google Patents.

-

Daugulis, O., et al. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. Available at: [Link]

-

Ma, D., et al. (2014). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. PMC. Available at: [Link]

-

Sun, J., et al. (2024). Initial results between 3-aminooxetanes and thiocarbonyl compounds. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]

-

Knowles, R. R., et al. (2022). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. Available at: [Link]

-

Beller, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Roche, Astex Pharmaceuticals. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. Available at: [Link]

-

Huestis, M. P., et al. (2024). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. Available at: [Link]

-

Huestis, M. P., et al. (2024). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. Available at: [Link]

-

Beller, M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. PMC. Available at: [Link]

-

Barta, K., & Feringa, B. L. (2014). Iron catalysed direct alkylation of amines with alcohols. University of Groningen Research Portal. Available at: [Link]

-

MacMillan, D. W. C., et al. (2025). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Macmillan Group, Princeton University. Available at: [Link]

-

Zhang, J., et al. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. Copper-Catalyzed, Ceric Ammonium Nitrate Mediated N-Arylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 18. d-nb.info [d-nb.info]

- 19. Reductive amination - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. research.rug.nl [research.rug.nl]

- 23. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing oxetane ring opening during acidic workup

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Preventing Oxetane Ring Opening During Acidic Workup

Executive Summary

Oxetanes are increasingly critical in medicinal chemistry as bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and solubility.[1][2][3][4] However, their high ring strain (~107 kJ/mol) makes them susceptible to acid-catalyzed hydrolysis (ring opening) during workup and purification. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to preserve the oxetane core.

Part 1: The Mechanistic Challenge

The oxetane ring is kinetically stable to base but thermodynamically unstable in acid. The decomposition is driven by the release of ring strain upon protonation of the ether oxygen, which lowers the activation energy for nucleophilic attack.

Key Failure Mode:

-

Protonation:

binds to the oxetane oxygen. -

Nucleophilic Attack: A weak nucleophile (water, chloride, alcohol) attacks the adjacent carbon (usually the less hindered or more substituted depending on

vs -

Ring Scission: The C-O bond breaks, yielding an alcohol and a leaving group derivative (often a diol or halo-alcohol).

Figure 1: Mechanism of acid-catalyzed oxetane ring opening. The protonation step activates the ring, making it susceptible to even weak nucleophiles.[5]

Part 2: Troubleshooting & FAQs

Q1: My oxetane product disappears during aqueous workup. Why?

Diagnosis: You likely performed a standard acidic quench or used an unbuffered aqueous wash. The Science: Even a transient drop in pH < 4 can trigger hydrolysis, especially for 2-substituted oxetanes. 3,3-disubstituted oxetanes are more robust but still vulnerable to strong mineral acids. Solution:

-

Never use 1M HCl or saturated

(which is weakly acidic, pH ~4.5) to quench reactions containing oxetanes. -

Switch to saturated

or phosphate buffer (pH 7-8).

Q2: I see decomposition on the TLC plate or column. Is silica gel the culprit?

Diagnosis: Yes. Standard silica gel is slightly acidic (pH 4-5) due to surface silanol groups (

-

Deactivate the Silica: Pre-treat the silica slurry with 1-2% Triethylamine (

) in your eluent. -

Alternative Stationary Phase: Use basic Alumina (Aluminum Oxide) or neutral silica if the compound is extremely labile.

Q3: Can I use TFA to deprotect a Boc group in the presence of an oxetane?